(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNPPUDXSVLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone typically involves multi-step organic reactions:
Formation of the Dihydroimidazole Ring: The initial step involves the cyclization of appropriate precursors to form the dihydroimidazole ring. This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a suitable halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol to form the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s structural features suggest potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors. The presence of the nitrophenyl and bromophenyl groups may confer specific binding properties, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it useful in creating materials with specific characteristics.
Mechanism of Action
The mechanism by which (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 3-bromophenyl group in the target compound introduces a heavy halogen (Br), which may enhance lipophilicity and influence π-π stacking interactions. The trifluoromethyl group in the analog is highly electronegative, increasing metabolic stability compared to bromine.
Steric Considerations :
- The methylsulfanyl group’s para-substitution in the target compound (4-nitrophenyl) vs. meta-substitution in the analog (3-trifluoromethylbenzyl) creates distinct steric environments. This difference could impact molecular conformation and target engagement.
Synthetic Accessibility :
- Bromine and nitro groups are common in medicinal chemistry for their versatility in cross-coupling reactions, whereas trifluoromethyl groups often require specialized fluorination techniques.
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from its structural features:
- Nitro Group : May confer antibacterial or antiparasitic activity, as seen in nitroaromatic drugs like metronidazole.
- Sulfanyl Group : Could enhance antioxidant properties or act as a hydrogen-bond acceptor in enzyme binding.
- Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius might improve hydrophobic interactions in protein pockets, whereas trifluoromethyl’s electronegativity could enhance binding specificity .
Biological Activity
The compound (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activities against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. The results are summarized in the table below:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.28 | |
| HePG-2 (Liver) | 10.79 | |
| A549 (Lung) | 8.107 | |
| K562 (Leukemia) | 7.4 |
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Kinase Activity : The compound has been shown to inhibit the Abl protein kinase, a critical target in certain leukemias, with a reported IC50 value of 7.4 µM against the K562 cell line .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased activation of caspases 3, 8, and 9, suggesting that it induces apoptosis in cancer cells .
- Cell Cycle Arrest : The compound promotes cell cycle progression from G1 to S phase, indicating its role in regulating cell division and proliferation .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. For instance:
- Nitro Group : The nitro group at the para position on the phenyl ring enhances the cytotoxic activity compared to similar compounds lacking this substituent .
- Bromine Substitution : The bromine atom on the phenyl ring also appears to play a role in enhancing biological activity, potentially through increased lipophilicity and interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that the compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 of 10.28 µM, outperforming standard chemotherapeutics like doxorubicin .
- Evaluation in HePG-2 Cells : In hepatocellular carcinoma models, it showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
- K562 Cell Line Studies : The compound's ability to inhibit Abl kinase was validated through molecular docking studies, revealing critical interactions that enhance its potency against leukemia cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be achieved via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, General Procedure B (as referenced in ) uses trichlorotriazine derivatives and substituted phenols under controlled temperatures (0–5°C) to form intermediates. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl-group incorporation.
- Stoichiometry : Equimolar ratios of reactants (e.g., 1.00 equiv. 4-methoxyphenol) minimize side products .
- Intermediate purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural properties?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and dihedral angles between the bromophenyl and nitrophenyl groups (e.g., C–Br bond length: ~1.89 Å) .
- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, S–C stretch ~650 cm⁻¹) .
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for imidazole carbons) confirm regiochemistry .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), molecular electrostatic potential (MESP), and charge distribution. Compare with experimental vibrational spectra to validate computational models .
- Molecular Docking : Employ AutoDock Vina to simulate binding interactions with biological targets (e.g., histamine H₃ receptors). Dock the compound’s nitro group into hydrophobic pockets, scoring binding affinities (ΔG ~-9.2 kcal/mol) .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for vibrational modes?
- Methodological Answer : Discrepancies often arise from anharmonic effects or solvent interactions. To reconcile:
- Scale Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies for C–H and N–H stretches .
- Solvent Corrections : Use the IEF-PCM model in DFT to simulate solvent (e.g., DMSO) effects on peak shifts .
- Cross-Validation : Overlay experimental FT-IR (e.g., 1540 cm⁻¹ for NO₂ asymmetric stretch) with DFT outputs to identify outliers .
Q. What strategies can elucidate the mechanism of action in pharmacological studies?
- Methodological Answer :
- In vitro assays : Test inhibition of serotonin transporters (SERT) using HEK-293 cells transfected with hSERT. Measure IC₅₀ via competitive radioligand binding (³H-paroxetine) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess conformational stability and hydrogen-bond persistence (e.g., between methanone carbonyl and Lys⁵⁰⁹ residue) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
